2-Chloro-7-nitroquinazoline

EGFR inhibition Kinase inhibitor NCI-H1975

2-Chloro-7-nitroquinazoline (CAS: 2203445-31-0, molecular formula C8H4ClN3O2, molecular weight 209.59 g/mol) is a halogenated nitroquinazoline derivative that serves as a versatile heterocyclic building block. The compound features a chlorine atom at the 2-position and a nitro group at the 7-position on the quinazoline core, a substitution pattern that confers distinct reactivity and biological activity profiles compared to other positional isomers.

Molecular Formula C8H4ClN3O2
Molecular Weight 209.59 g/mol
Cat. No. B11760803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-nitroquinazoline
Molecular FormulaC8H4ClN3O2
Molecular Weight209.59 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C=C1[N+](=O)[O-])Cl
InChIInChI=1S/C8H4ClN3O2/c9-8-10-4-5-1-2-6(12(13)14)3-7(5)11-8/h1-4H
InChIKeyZTMFKGYUKMZLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-nitroquinazoline: Core Data and Procurement Baseline


2-Chloro-7-nitroquinazoline (CAS: 2203445-31-0, molecular formula C8H4ClN3O2, molecular weight 209.59 g/mol) is a halogenated nitroquinazoline derivative that serves as a versatile heterocyclic building block . The compound features a chlorine atom at the 2-position and a nitro group at the 7-position on the quinazoline core, a substitution pattern that confers distinct reactivity and biological activity profiles compared to other positional isomers [1]. Its synthetic utility lies in the chlorine atom as a leaving group for nucleophilic aromatic substitution reactions, while the electron-withdrawing nitro group modulates the electronic properties of the scaffold [2].

Why 2-Chloro-7-nitroquinazoline Cannot Be Substituted with Generic Quinazoline Analogs


Quinazoline derivatives exhibit profound differences in biological activity, synthetic utility, and physicochemical properties depending on the specific substitution pattern [1]. Positional isomers of nitrochloroquinazoline—such as 2-chloro-6-nitroquinazoline or 2-chloro-8-nitroquinazoline—display divergent reactivity in nucleophilic substitution reactions and distinct target binding profiles [2]. The 7-nitro substitution has been identified in structure-activity relationship (SAR) studies as a critical determinant for antimicrobial activity against MRSA and for chemosensitization of antibiotic-resistant Gram-negative bacteria, with nitro group placement directly correlating with efflux pump inhibition potency [3]. Furthermore, the presence of a nitro functional group in quinazoline derivatives has been shown to be essential for chemosensitizer activity, with nitro-bearing compounds demonstrating superior ability to increase intracellular antibiotic concentrations compared to non-nitro analogs [4]. Substituting 2-chloro-7-nitroquinazoline with an alternative regioisomer or an analog lacking the 7-nitro group would therefore compromise the specific reactivity and biological outcomes documented below.

Quantitative Differentiation of 2-Chloro-7-nitroquinazoline: Comparative Evidence Guide


EGFR Kinase Inhibition: 2-Chloro-7-nitroquinazoline-Derived Compound vs. Wild-Type and Mutant EGFR

A compound containing the 2-chloro-7-nitroquinazoline core structure (BDBM50493295/CHEMBL2426284) demonstrates differential inhibitory activity against EGFR mutants versus wild-type. The compound exhibits an IC50 of 2,100 nM (2.10 µM) against EGFR L858R/T970M double mutant phosphorylation in NCI-H1975 cells [1], compared to 2,800 nM (2.80 µM) against EGFR exon 19 deletion activating mutant in PC9 cells [2], and 30,000 nM (30 µM) against wild-type EGFR in LoVo cells [3]. This represents approximately 14-fold selectivity for the double mutant over wild-type EGFR.

EGFR inhibition Kinase inhibitor NCI-H1975 PC9 LoVo

Antimicrobial Activity: 7-Nitroquinazoline Derivatives vs. Ciprofloxacin Against MRSA

7-Nitroquinazoline derivatives demonstrate superior binding affinity and antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the clinical standard ciprofloxacin. Compound 8b, a 7-nitroquinazoline derivative, exhibits a binding energy of -8.8 kcal/mol to the 1T2W protein target, surpassing ciprofloxacin's binding affinity [1]. Compound 8a shows an even stronger binding energy of -9.6 kcal/mol [2]. In functional antimicrobial assays, compound 8b displays a minimum inhibitory concentration (MIC) of 31.1 µg/mL against S. aureus MRSA ATCC6538, outperforming ciprofloxacin [3].

Antimicrobial MRSA MIC Molecular docking

Chemosensitizer Activity: Nitro-Containing Quinazoline Derivatives vs. Non-Nitro Analogs in Antibiotic Efflux Pump Inhibition

Quinazoline derivatives bearing a nitro functional group demonstrate superior chemosensitizer activity compared to non-nitro analogs. In a study of quinazoline derivatives evaluated for their ability to increase antibiotic susceptibility in multidrug-resistant Gram-negative bacteria, compounds containing a nitro group were significantly more active [1]. These nitro-bearing quinazolines increase the intracellular concentration of chloramphenicol in efflux pump-overproducing strains (Enterobacter aerogenes, Klebsiella pneumoniae, Pseudomonas aeruginosa) by inhibiting AcrAB-TolC and MexAB-OprM efflux pumps [2]. Structure-activity relationship analysis confirms that the nitro functional group is a key pharmacophoric element for AcrB and MexB affinity sites [3].

Chemosensitizer Efflux pump inhibition Antibiotic resistance Gram-negative bacteria

Regioselective Synthesis: 2-Chloro-7-nitroquinazoline as a Precursor for Selective 4-Amino Derivatization

2-Chloro-7-nitroquinazoline and its precursor 2,4-dichloro-7-nitroquinazoline enable regioselective derivatization at the 4-position while preserving the 2-chloro substituent. Under controlled reaction conditions (temperature and solvent concentration), 2,4-dichloro-7-nitroquinazoline reacts with various amines to form 2-chloro-N-alkyl-7-nitroquinazolin-4-amines via selective chloro-amine coupling at the 4-position [1]. This regioselectivity allows for the synthesis of sixteen unique quinazoline derivatives while maintaining the 2-chloro functionality for subsequent transformations [2]. Higher temperatures and lower solvent dilution favor disubstituted product formation, providing tunable synthetic control [3].

Regioselective synthesis Nucleophilic substitution Derivatization Building block

Antiproliferative SAR: 2-Chloroquinazoline Derivatives with Chlorine Substituent vs. Hydrogen or Vinyl Analogs

Structure-activity relationship studies on 2-chloroquinazoline derivatives reveal that chlorine substitution at specific positions significantly enhances antiproliferative activity compared to hydrogen or vinyl substituents. Compounds with a chlorine substituent on R3 demonstrate superior antiproliferation activity against EGFR high-expressing cancer cell lines (A549, NCI-H1975, AGS, HepG2) [1]. The most active compound, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b), exhibits IC50 values of 3.68 µM (A549), 10.06 µM (NCI-H1975), 1.73 µM (AGS), and 2.04 µM (HepG2) [2]. This compound demonstrates better or equivalent activity against these four cell lines compared to the clinical EGFR inhibitor Gefitinib [3].

Antiproliferative EGFR-TK inhibitor SAR Cancer cell lines

Optimal Procurement and Research Applications for 2-Chloro-7-nitroquinazoline


Kinase Inhibitor Drug Discovery: EGFR Mutant-Selective Scaffold Development

2-Chloro-7-nitroquinazoline serves as a core scaffold for developing EGFR inhibitors with mutant-selective profiles. As demonstrated by the 14-fold selectivity of 2-chloro-7-nitroquinazoline-derived compounds for EGFR L858R/T970M double mutant over wild-type EGFR (IC50 2,100 nM vs. 30,000 nM) [1], this building block enables the design of inhibitors that preferentially target oncogenic EGFR mutations while potentially reducing wild-type EGFR-mediated toxicities. This application is particularly relevant for non-small cell lung cancer (NSCLC) drug discovery programs targeting T790M and other resistance-associated EGFR mutations.

Antimicrobial Drug Discovery: Anti-MRSA Agent Development

The 7-nitroquinazoline scaffold demonstrates validated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). 7-Nitroquinazoline derivatives exhibit superior binding affinity to the 1T2W protein target compared to ciprofloxacin (binding energy -9.6 kcal/mol for compound 8a vs. ciprofloxacin) [2], with functional MIC values of 31.1 µg/mL against MRSA ATCC6538 [3]. 2-Chloro-7-nitroquinazoline provides a synthetic entry point for generating focused libraries of 7-nitroquinazoline derivatives for antimicrobial screening against drug-resistant Gram-positive pathogens.

Antibiotic Adjuvant Development: Efflux Pump Inhibitor Synthesis

The nitro functional group in 2-chloro-7-nitroquinazoline is essential for chemosensitizer activity against multidrug-resistant Gram-negative bacteria [4]. Nitro-containing quinazoline derivatives increase the intracellular concentration of antibiotics like chloramphenicol by inhibiting AcrAB-TolC and MexAB-OprM efflux pumps in clinical isolates of Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa [5]. 2-Chloro-7-nitroquinazoline serves as a key building block for synthesizing novel chemosensitizers that can restore antibiotic susceptibility in resistant strains, addressing the critical need for adjuvants that combat antimicrobial resistance.

Medicinal Chemistry: Regioselective Synthesis of 4-Aminoquinazoline Libraries

2-Chloro-7-nitroquinazoline and its 2,4-dichloro precursor enable regioselective derivatization at the 4-position while preserving the 2-chloro group for subsequent transformations [6]. This synthetic strategy has been validated for generating sixteen 2-chloro-N-alkyl-7-nitroquinazolin-4-amine derivatives with tunable yields based on temperature and solvent control [7]. This application supports medicinal chemistry programs requiring focused quinazoline libraries with controlled substitution patterns, enabling systematic exploration of structure-activity relationships in kinase inhibitor and antimicrobial drug discovery.

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